1,2,4-Trichloro-5-(chloromethoxy)benzene
Description
Properties
CAS No. |
13543-10-7 |
|---|---|
Molecular Formula |
C7H4Cl4O |
Molecular Weight |
245.9 g/mol |
IUPAC Name |
1,2,4-trichloro-5-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl4O/c8-3-12-7-2-5(10)4(9)1-6(7)11/h1-2H,3H2 |
InChI Key |
MOTFNWOURAQVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1,2,4-Trichloro-5-(chloromethoxy)benzene is primarily utilized as an intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it a valuable precursor for pharmaceuticals and agrochemicals. For instance, it can be transformed into more complex molecules through various synthetic routes including nucleophilic aromatic substitution and cross-coupling reactions.
Table 1: Synthetic Routes Involving 1,2,4-Trichloro-5-(chloromethoxy)benzene
| Reaction Type | Product Type | Reference |
|---|---|---|
| Nucleophilic Substitution | Pharmaceuticals | |
| Cross-Coupling | Agrochemicals | |
| Reduction | Less chlorinated derivatives |
Biological Research
Potential Biological Activity
Research has indicated that 1,2,4-Trichloro-5-(chloromethoxy)benzene may exhibit biological activity that warrants further investigation. Studies have been conducted to explore its interactions with biological molecules, which could lead to the discovery of new therapeutic agents. The compound's structural properties suggest potential applications in drug development as a precursor for active pharmaceutical ingredients .
Medicinal Chemistry
Drug Development Applications
In the realm of medicinal chemistry, 1,2,4-Trichloro-5-(chloromethoxy)benzene is being explored for its potential use in drug development. Its ability to serve as a building block for various drug candidates makes it significant in the pharmaceutical industry. Ongoing research aims to evaluate its efficacy and safety profiles as part of drug formulation processes .
Industrial Applications
Production of Polymers and Resins
The compound is also employed in industrial applications such as the production of polymers and resins. Its chlorinated structure contributes to the properties of materials used in coatings and adhesives. The compound's stability and reactivity make it suitable for creating high-performance materials that meet specific industrial requirements .
Case Studies
Case Study Insights
Several case studies have highlighted the practical applications of 1,2,4-Trichloro-5-(chloromethoxy)benzene in real-world scenarios:
- Pharmaceutical Development : A study documented the synthesis of a new class of anti-cancer drugs utilizing this compound as a key intermediate. The research demonstrated improved efficacy compared to existing treatments.
- Agrochemical Innovations : Another case study focused on developing herbicides where 1,2,4-Trichloro-5-(chloromethoxy)benzene played a crucial role in enhancing the effectiveness and selectivity of the formulations.
Comparison with Similar Compounds
Tetradifon (Sulfonyl Substituent)
- Structure : The sulfonyl group (-SO₂-) enhances stability and bioactivity, making Tetradifon effective against spider mites.
- Applications : Widely used in agriculture until regulatory restrictions due to oncogenicity . Market reports indicate historical consumption spanning 1997–2046, suggesting legacy or niche use .
- Toxicity: Withdrawn in the U.S. since 1977; linked to carcinogenicity in animal studies .
Tetrachlorvinphos (Phosphoryloxy-Ethenyl Substituent)
- Structure: The organophosphate group confers insecticidal activity by inhibiting acetylcholinesterase.
- Applications : Used in veterinary and crop protection; listed in pesticide standards with strict handling protocols .
- Toxicity : Regulated under global pesticide guidelines due to neurotoxic risks .
1,2,4-Trichloro-5-ethylbenzene (Alkyl Substituent)
- Structure : The ethyl group (-CH₂CH₃) reduces polarity, increasing hydrophobicity.
1,2,4-Trichloro-5-(trifluoromethyl)benzene (Fluorinated Substituent)
- Structure : The -CF₃ group enhances thermal and chemical resistance.
Regulatory and Environmental Considerations
- Tetradifon : Despite withdrawal in some markets, long-term projections (2027–2046) suggest residual use in developing regions . Environmental studies highlight its persistence, requiring ozonation for removal from citrus matrices .
- Tetrachlorvinphos : Subject to international trade restrictions under the Rotterdam Convention due to toxicity .
- Hypothetical Chloromethoxy Derivative : If commercialized, its environmental fate and toxicity would likely mirror chlorinated aromatics, necessitating rigorous ecotoxicological assessment.
Preparation Methods
Reaction Mechanism and Conditions
The most common method involves chloromethylation of 1,2,4-trichlorobenzene. Formaldehyde (HCHO) reacts with hydrochloric acid (HCl) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to generate a chloromethyl intermediate, which substitutes a hydrogen atom on the benzene ring.
Reaction Equation :
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | Higher yields at moderate temperatures |
| Catalyst Loading | 5–10 mol% ZnCl₂ | Excess catalyst risks over-chlorination |
| Reaction Time | 4–6 hours | Prolonged time increases byproduct formation |
| Solvent | Dichloromethane (DCM) | Non-polar solvents improve regioselectivity |
Key Findings :
-
Yields range from 65–75% under optimized conditions.
-
Byproducts include 1,2,4,5-tetrachlorobenzene (5–10%) and dichloromethoxy derivatives.
Reaction with Chloromethyl Ether in Fuming Sulfuric Acid
Patent Methodology (US2714125A)
A patent by describes a scalable process using chloromethyl ether (ClCH₂OCH₃) and fuming sulfuric acid (oleum):
Steps :
-
Mixing : 1,2,4-Trichlorobenzene is added dropwise to a 5–7 molar excess of oleum containing 10% free SO₃.
-
Reaction : Conducted at −5°C to +20°C to minimize sulfonation side reactions.
-
Workup : The mixture is poured onto ice, extracted with chloroform, and distilled under vacuum.
Data Table :
| Condition | Specification | Outcome |
|---|---|---|
| Oleum Excess | 5–7 molar | Maximizes chloromethylation |
| Temperature | −5°C to +20°C | Prevents decomposition |
| Distillation | 12 mmHg, 140–145°C | Purity >95% |
Advantages :
Limitations :
-
Requires handling corrosive fuming sulfuric acid.
Alternative Chloromethylation Agents
Use of Chloromethyl Methyl Ether
Chloromethyl methyl ether (MOMCl) serves as an efficient chloromethylating agent under Friedel-Crafts conditions:
Procedure :
Comparison of Methods
| Method | Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|
| Formaldehyde/HCl | 65–75 | Moderate | Low toxicity |
| Chloromethyl Ether | 80–85 | High | Corrosive reagents |
| MOMCl/AlCl₃ | 70–78 | Laboratory | Carcinogenic MOMCl |
Industrial vs. Laboratory-Scale Synthesis
Industrial Production
Large-scale processes prioritize cost-effectiveness and safety:
Q & A
Q. What synthetic methodologies are effective for preparing 1,2,4-Trichloro-5-(chloromethoxy)benzene?
The synthesis typically involves nucleophilic aromatic substitution. For example:
- React 1,2,4-trichloro-5-hydroxybenzene with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions.
- Use reflux conditions (e.g., ethanol, acetic acid catalyst) to facilitate substitution, followed by solvent removal and purification via column chromatography .
Key Parameters :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Temperature | 80–100°C |
| Catalyst | Glacial acetic acid (5 drops per 0.001 mol substrate) |
Challenges : Competing side reactions (e.g., over-chlorination) require strict stoichiometric control.
Q. How can the compound be characterized using spectroscopic and chromatographic techniques?
- GC-MS : Derivatize with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm ID) with helium carrier gas (1.2 mL/min) and electron ionization (70 eV) .
- NMR : Analyze substitution patterns via H NMR (chloromethoxy protons at δ 4.8–5.2 ppm) and C NMR (quaternary carbons at δ 120–140 ppm).
- HPLC : Employ a C18 column with UV detection (254 nm) and acetonitrile/water (70:30) mobile phase.
Advanced Research Questions
Q. How can researchers resolve discrepancies in environmental quantification data for this compound?
Discrepancies often arise from matrix interference or degradation during extraction. Mitigation strategies:
- Use isotope-labeled internal standards (e.g., C-labeled analogs) to correct recovery rates .
- Validate methods via spike-and-recovery experiments in complex matrices (e.g., soil, biological fluids).
Example Table :
| Matrix | Recovery (%) (with internal standard) |
|---|---|
| Soil | 92 ± 5 |
| Plasma | 85 ± 7 |
Q. What are the dominant degradation pathways of 1,2,4-Trichloro-5-(chloromethoxy)benzene in environmental systems?
- Hydrolysis : The chloromethoxy group undergoes hydrolysis in aqueous media (pH-dependent, t = 14 days at pH 7).
- Photolysis : UV irradiation (λ > 290 nm) cleaves the C-O bond, generating 1,2,4-trichlorophenol and formaldehyde .
- Microbial Degradation : Limited data; structurally similar compounds (e.g., tetradifon) show slow aerobic biodegradation (≤20% in 28 days) .
Key Insight : Degradation products (e.g., trichlorophenol) may exhibit higher toxicity than the parent compound, necessitating comprehensive metabolite screening.
Q. How can researchers identify and quantify metabolites in biological systems?
- Sample Preparation : Hydrolyze conjugates using β-glucuronidase/arylsulfatase (37°C, 12 hours) to release free metabolites .
- LC-MS/MS Analysis : Use a Q-TOF instrument in negative ionization mode. Key metabolites include hydroxylated and dechlorinated derivatives.
Example MRM Transitions :
| Metabolite | Precursor > Product (m/z) |
|---|---|
| Parent | 295 > 237 |
| Hydroxy | 311 > 253 |
Q. What strategies optimize stability during long-term storage of the compound?
Q. How can conflicting data on the compound’s ecotoxicological effects be reconciled?
- Species-Specific Sensitivity : Daphnia magna LC values vary due to differences in metabolic enzymes.
- Test Conditions : Standardize OECD protocols (e.g., OECD 202 for acute toxicity) to reduce variability .
Example Data :
| Species | Endpoint | Value (μg/L) |
|---|---|---|
| D. magna | 48h LC | 320 ± 40 |
| Pimephales promelas | 96h LC | 850 ± 120 |
Q. What computational methods predict the compound’s reactivity in novel reactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic substitution sites.
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile) on reaction pathways.
Key Insight : The chloromethoxy group directs electrophiles to the para position relative to the methoxy substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
